molecular formula C36H63N3O9 B1671337 Enniatin C CAS No. 19893-23-3

Enniatin C

Cat. No. B1671337
CAS RN: 19893-23-3
M. Wt: 681.9 g/mol
InChI Key: WICJNWLMJRLFKQ-NHODMIADSA-N
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Description

Enniatins are a class of organic chemical compounds found in Fusarium fungi. They appear in nature as mixtures of cyclic depsipeptides. The main variants are enniatin A, A1, B and B1 together with minor amounts of enniatin C, D, E and F . Enniatin C belongs to the class of organic compounds known as cyclic depsipeptides. These are natural or synthetic compounds having sequences of amino and hydroxy carboxylic acid residues (usually α-amino and α-hydroxy acids) connected in a ring .


Synthesis Analysis

Enniatin synthetase (Esyn), a 347-kDa multienzyme consisting of two substrate activation modules, is responsible for the nonribosomal formation of the cyclohexadepsipeptide enniatin. The synthesis follows the so-called thiol template mechanism .


Molecular Structure Analysis

The crystal structure of enniatin C was studied and it was found that the crystals of enniatin C grown in the presence of KSCN would also adopt the P conformation .


Chemical Reactions Analysis

Enniatins are a class of organic chemical compounds found in Fusarium fungi. They appear in nature as mixtures of cyclic depsipeptides . The main variants are enniatin A, A1, B and B1 together with minor amounts of enniatin C, D, E and F .


Physical And Chemical Properties Analysis

Enniatin C is a pure compound. Its formula is C36H63N3O9 and its molecular weight is 681.91 .

Safety And Hazards

Enniatin C should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,9,15-tris(2-methylpropyl)-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H63N3O9/c1-19(2)16-25-34(43)46-29(23(9)10)32(41)38(14)27(18-21(5)6)36(45)48-30(24(11)12)33(42)39(15)26(17-20(3)4)35(44)47-28(22(7)8)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t25-,26-,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICJNWLMJRLFKQ-NHODMIADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H63N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enniatin C

CAS RN

19893-23-3
Record name Enniatin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENNIATIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI886GV7NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Enniatin C and what is its biological origin?

A1: Enniatin C is a naturally occurring cyclodepsipeptide produced by several species of Fusarium fungi []. Cyclodepsipeptides are cyclic compounds comprising both amino acid and hydroxy acid residues.

Q2: How is the chemical structure of Enniatin C confirmed?

A2: The structure of Enniatin C has been confirmed through total synthesis [, ]. Researchers synthesized Enniatin C and two related compounds, Bassianolide and Decabassianolide, to compare their properties and confirm the structural assignments. This involved step-by-step assembly of the molecule followed by cyclization to form the final ring structure. Additionally, X-ray crystallography studies provided detailed insights into the three-dimensional structure of Enniatin C [].

Q3: Are there efficient methods to synthesize Enniatin C in the laboratory?

A3: Yes, recent advances in synthetic chemistry have led to the development of efficient methods for Enniatin C synthesis. Flow chemistry, a technique where reactions are performed in a continuously flowing stream, has been successfully employed to synthesize Enniatin C and other related cyclodepsipeptides []. This approach allows for quicker reactions, higher yields, and greater control over reaction conditions compared to traditional batch methods.

Q4: How can I analyze a sample to determine if Enniatin C is present?

A4: Early research utilized paper chromatography to separate and identify Enniatin C from other closely related Enniatin variants []. This method exploited the differential migration of N-methylated amino acids, characteristic components of Enniatin molecules, on a paper substrate.

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